molecular formula C16H22N6O2 B5467611 3-[(dimethylamino)methyl]-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-3-pyrrolidinol

3-[(dimethylamino)methyl]-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-3-pyrrolidinol

Cat. No.: B5467611
M. Wt: 330.38 g/mol
InChI Key: MVBFJDCKUDOTLU-UHFFFAOYSA-N
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Description

The compound “3-[(dimethylamino)methyl]-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-3-pyrrolidinol” is a complex organic molecule. It contains several functional groups including a dimethylamino group, a benzoyl group, a pyrrolidinol group, and a tetrazolyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrazole ring could be synthesized from amines, triethyl orthoformate, and sodium azide . The benzoyl group could be introduced through a Friedel-Crafts acylation . The pyrrolidinol group could be synthesized through a variety of methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom . The benzoyl group consists of a benzene ring attached to a carbonyl group . The pyrrolidinol group is a five-membered ring containing four carbon atoms and one nitrogen atom, with a hydroxyl group attached .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. The tetrazole ring, for example, could undergo reactions with electrophiles due to the high electron density of the nitrogen atoms . The benzoyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction . The pyrrolidinol group could undergo reactions typical of alcohols, such as dehydration or oxidation .

Safety and Hazards

Tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They can react vigorously when exposed to shock, fire, or friction . Therefore, this compound should be handled with care.

Properties

IUPAC Name

[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-[4-(2-methyltetrazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-20(2)10-16(24)8-9-22(11-16)15(23)13-6-4-12(5-7-13)14-17-19-21(3)18-14/h4-7,24H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBFJDCKUDOTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCC(C3)(CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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